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Compound of Interest

Compound Name: 2-Chloro-5-methylpyridine

Cat. No.: B098176

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Chloro-5-methylpyridine (CAS No: 18368-64-4), a crucial intermediate in the synthesis of
various pharmaceutical and agrochemical compounds. The following sections detail its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with
standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The structural elucidation of 2-Chloro-5-methylpyridine is supported by a combination of
spectroscopic technigues. The data presented in the following tables has been compiled from
various sources and predictive models to offer a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

IH NMR (Proton NMR) Data

The 'H NMR spectrum reveals the chemical environment of the hydrogen atoms in the
molecule. The data presented here is consistent with the structure of 2-Chloro-5-
methylpyridine.
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] Chemical Shift () o Coupling Constant
Proton Assignment Multiplicity
ppm (J) Hz
H-6 8.18 d 2.5
H-4 7.45 dd 85,25
H-3 7.13 d 8.5
-CHs 2.27 S

13C NMR (Carbon-13 NMR) Data

Due to the limited availability of experimental 13C NMR data in public literature, the following
chemical shifts have been predicted using computational models. These predictions are based
on established algorithms and provide a reliable estimation of the carbon resonances.

Carbon Assignment Predicted Chemical Shift (8) ppm
C-2 1495

C-6 148.8

C-4 136.5

C-5 131.0

C-3 1225

-CHs 17.8

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Chloro-5-methylpyridine exhibits characteristic absorption bands
corresponding to the various functional groups present in the molecule.
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Wavenumber (cm~?) Intensity Assignment

~3050 Medium Aromatic C-H stretch
~2920 Medium Aliphatic C-H stretch (-CHs)
~1580 Strong C=C/C=N ring stretching
~1470 Strong C=C/C=N ring stretching
~1110 Strong C-Cl stretch

~830 Strong C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into its structure.

m/z Relative Intensity Assignment
127 High [M]* (Molecular ion)
M+2]* (Isotopic peak due to
129 Medium [ I"( PIEP
37C|)
92 High [M - CI]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data
for a liquid sample like 2-Chloro-5-methylpyridine.

NMR Spectroscopy (*H and **C)

e Sample Preparation: A sample of 2-Chloro-5-methylpyridine (typically 5-20 mg) is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5
mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal
standard (& = 0.00 ppm).
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e Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for *H and
13C nuclei. The magnetic field is shimmed to achieve homogeneity.

e 1H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters
include a spectral width of approximately 10-12 ppm, a sufficient number of scans to achieve
a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

e 13C NMR Acquisition: A proton-decoupled pulse sequence is typically used. A wider spectral
width (e.g., 200-220 ppm) is required. Due to the low natural abundance of 13C, a larger
number of scans and a longer relaxation delay (2-5 seconds) are necessary to obtain a
spectrum with adequate signal intensity.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,
phased, and baseline corrected. The chemical shifts are referenced to the internal standard
(TMS).

FT-IR Spectroscopy

o Sample Preparation (Neat Liquid): A drop of 2-Chloro-5-methylpyridine is placed between
two salt plates (e.g., NaCl or KBr) to form a thin liquid film.

 Instrument Setup: A background spectrum of the clean, empty salt plates is recorded.

o Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and
the infrared spectrum is recorded over a typical range of 4000-400 cm~1. Multiple scans are
averaged to improve the signal-to-noise ratio.

o Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

o Sample Preparation: A dilute solution of 2-Chloro-5-methylpyridine is prepared in a volatile
organic solvent (e.g., dichloromethane or hexane).

o GC-MS System: A gas chromatograph equipped with a suitable capillary column (e.g., a non-
polar DB-5 or similar) is coupled to a mass spectrometer.
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« Injection: A small volume (typically 1 pL) of the prepared sample is injected into the heated
GC inlet, where it is vaporized.

» Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium)
through the GC column. The column temperature is programmed to ramp up, separating the
components of the sample based on their boiling points and interactions with the stationary
phase.

o Mass Analysis: As the separated components elute from the GC column, they enter the
mass spectrometer. The molecules are ionized (typically by electron impact), and the
resulting ions are separated based on their mass-to-charge ratio by the mass analyzer.

o Data Analysis: The mass spectrum for the peak corresponding to 2-Chloro-5-
methylpyridine is analyzed to identify the molecular ion and characteristic fragment ions.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic
compound using the spectroscopic techniques described above.
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Caption: Workflow for Spectroscopic Analysis.

» To cite this document: BenchChem. [Spectroscopic Data of 2-Chloro-5-methylpyridine: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098176#2-chloro-5-methylpyridine-spectroscopic-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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